molecular formula C19H16Br2F2P+ B12818728 (Bromodifluormethyl)triphenylphosphonium bromide

(Bromodifluormethyl)triphenylphosphonium bromide

Cat. No.: B12818728
M. Wt: 473.1 g/mol
InChI Key: LLFPAYWKPAHZHA-UHFFFAOYSA-N
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Description

(Bromodifluormethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H15Br2F2P. It is a white to brown solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but almost insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromodifluormethyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with bromodifluoromethane in the presence of a suitable solvent. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Bromodifluormethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.

    Addition Reactions: It can react with unsaturated compounds to form addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield phosphonium salts with different substituents .

Scientific Research Applications

(Bromodifluormethyl)triphenylphosphonium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Bromodifluormethyl)triphenylphosphonium bromide involves its ability to act as a source of bromodifluoromethyl groups in chemical reactions. The compound can transfer these groups to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Similar in structure but contains a methyl group instead of a bromodifluoromethyl group.

    Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a bromodifluoromethyl group.

    Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a bromodifluoromethyl group.

Uniqueness

(Bromodifluormethyl)triphenylphosphonium bromide is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in fluorination reactions and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H16Br2F2P+

Molecular Weight

473.1 g/mol

IUPAC Name

[bromo(difluoro)methyl]-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;

InChI Key

LLFPAYWKPAHZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.Br

Origin of Product

United States

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